(R)-1-Butoxypropan-2-ol
Description
Context and Significance of Chiral Propylene (B89431) Glycol Ethers in Contemporary Chemistry
Propylene glycol ethers (PGEs) are a class of organic solvents known for their versatile properties, including their ability to dissolve a wide range of substances. solubilityofthings.comatamanchemicals.comwikipedia.org They are broadly categorized into E-series (derived from ethylene (B1197577) oxide) and P-series (derived from propylene oxide), with the latter generally considered to have lower toxicity. wikipedia.org PGEs find extensive use in various applications, including as solvents in coatings, inks, cleaners, and adhesives, as well as intermediates in the synthesis of other chemicals. atamanchemicals.comontosight.ainih.govontosight.aiwho.int
The significance of chiral propylene glycol ethers, a specific subgroup of PGEs, lies in their stereochemistry. Chirality, or the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry, particularly in the fields of pharmaceuticals and materials science. ontosight.ai The different spatial arrangements of atoms in chiral molecules, known as enantiomers, can lead to distinct biological activities or chemical reactivities. ontosight.ai The (R)- and (S)-enantiomers of a chiral compound can interact differently with other chiral molecules, such as enzymes and receptors in biological systems. This makes chiral propylene glycol ethers valuable as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals where specific stereoisomers are required for desired efficacy. ontosight.ai
Chemical Nomenclature and Stereoisomeric Distinctions of (R)-1-Butoxypropan-2-ol for Academic Inquiry
This compound is a specific stereoisomer of 1-Butoxypropan-2-ol. The nomenclature of this compound can be broken down to understand its structure. "Propan-2-ol" indicates a three-carbon chain (propane) with a hydroxyl (-OH) group on the second carbon. "1-Butoxy" signifies a butyl ether group (CH₃(CH₂)₃O-) attached to the first carbon of the propane (B168953) chain. The "(R)-" designation specifies the stereochemical configuration at the chiral center, which is the second carbon atom bonded to the hydroxyl group.
1-Butoxypropan-2-ol exists as a pair of enantiomers: this compound and (S)-1-Butoxypropan-2-ol. These two molecules are mirror images of each other and are non-superimposable. The commercial product of 1-butoxy-2-propanol (B1222761) is typically a racemic mixture, meaning it contains equal amounts of the (R)- and (S)-isomers. chemeurope.com The separation of these enantiomers or the stereoselective synthesis of one enantiomer, such as this compound, is crucial for applications where stereospecificity is important. uniovi.es
The compound 1-Butoxypropan-2-ol is also referred to as the α-isomer of propylene glycol n-butyl ether (PGBE). europa.eu This is to distinguish it from its structural isomer, 2-butoxypropan-1-ol, known as the β-isomer, where the ether linkage is on the secondary hydroxyl group. europa.eu The α-isomer is the more thermodynamically favored and is the predominant product in commercial synthesis. europa.euiarc.fr
Below is a table summarizing the key identifiers and properties of 1-Butoxypropan-2-ol, which generally apply to the (R)-isomer as well, with the understanding that optical rotation would be a distinguishing feature.
| Property | Value |
| IUPAC Name | 1-butoxypropan-2-ol nih.gov |
| CAS Number | 5131-66-8 nih.gov |
| Molecular Formula | C₇H₁₆O₂ nih.gov |
| Molecular Weight | 132.20 g/mol nih.gov |
| Boiling Point | 171 °C nih.gov |
| Density | 0.879 g/cm³ at 25 °C nih.gov |
| Water Solubility | 6 g/100mL (moderate) nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C7H16O2 |
|---|---|
Molecular Weight |
132.20 g/mol |
IUPAC Name |
(2R)-1-butoxypropan-2-ol |
InChI |
InChI=1S/C7H16O2/c1-3-4-5-9-6-7(2)8/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |
InChI Key |
RWNUSVWFHDHRCJ-SSDOTTSWSA-N |
Isomeric SMILES |
CCCCOC[C@@H](C)O |
Canonical SMILES |
CCCCOCC(C)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for R 1 Butoxypropan 2 Ol
Enantioselective Synthesis Pathways for (R)-1-Butoxypropan-2-ol
Achieving high enantiopurity is critical for the application of this compound. Various strategies have been developed to selectively synthesize the (R)-enantiomer, broadly categorized into biocatalytic methods, asymmetric organocatalysis, metal-catalyzed reactions, and the use of chiral building blocks.
Biocatalytic Approaches for Chiral Resolution and Asymmetric Synthesis of this compound
Biocatalysis has emerged as a powerful and green alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. nih.gov Enzymes, particularly lipases, are widely employed for the kinetic resolution of racemic 1-butoxypropan-2-ol. mdpi.commdpi.com
Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate. In the case of 1-butoxypropan-2-ol, lipases can selectively acylate the (S)-enantiomer, leaving behind the desired this compound with high enantiomeric excess (ee). For instance, lipase-catalyzed hydrolysis of racemic 1-acetoxy-2-arylpanes has been shown to predominantly yield the (S)-alcohol, indicating the potential for selective synthesis. nih.gov Lipases from various sources, such as Pseudomonas fluorescens and Thermomyces lanuginosus, have demonstrated high efficiency in the kinetic resolution of related compounds, achieving >99% ee at 50% conversion. mdpi.com
Dynamic kinetic resolution (DKR) is an even more efficient strategy that combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. nih.govresearchgate.net This approach often involves a combination of a biocatalyst and a metal catalyst for the racemization step. mdpi.com
Below is a table summarizing the performance of different lipases in the kinetic resolution of analogous secondary alcohols.
| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Conversion | Reference |
| Pseudomonas fluorescens (Amano AK) | rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | (R)-1-(2,6-dimethylphenoxy)propan-2-ol | > 99% | 50% | mdpi.com |
| Thermomyces lanuginosus (TLL) | rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | (R)-1-(2,6-dimethylphenoxy)propan-2-ol | > 99% | 50% | mdpi.com |
| Candida rugosa | Dimethyl 1-butyryloxy-1-carboxymethylphosphonate | (R)-hydroxyphosphonate | > 98% | - | mdpi.com |
| Amano Lipase PS-C II | rac-alcohol (±)-4 | (R)-configured alcohol (R)-4 | 99.6% | 42% | researchgate.netnih.gov |
Asymmetric Organocatalysis and Metal-Catalyzed Enantioselective Routes to this compound
Asymmetric catalysis using small organic molecules (organocatalysis) or transition metal complexes provides a versatile platform for the synthesis of chiral compounds. greyhoundchrom.comnih.govasymmetricorganocatalysis.com These methods often involve the asymmetric reduction of a prochiral ketone precursor, 1-butoxypropan-2-one.
Asymmetric Organocatalysis: Organocatalysis has gained significant attention due to its operational simplicity, low toxicity, and contribution to green chemistry. greyhoundchrom.com Proline and its derivatives are among the most studied organocatalysts for asymmetric reactions. clockss.org While direct applications to 1-butoxypropan-2-one are not extensively detailed in the provided results, the principles of asymmetric aldol (B89426) and Mannich reactions catalyzed by proline derivatives suggest their potential applicability. greyhoundchrom.comclockss.org The development of novel organocatalysts continues to expand the scope of these reactions, enabling lower catalyst loadings and high enantioselectivity. greyhoundchrom.com
Metal-Catalyzed Enantioselective Routes: Transition metal catalysts, particularly those based on noble metals like rhodium, ruthenium, and gold, are highly effective for asymmetric hydrogenations and other enantioselective transformations. nih.govrsc.org Chiral phosphine (B1218219) ligands are often employed to induce stereoselectivity. rsc.org For instance, gold(I)-catalyzed enantioselective ring expansion of allenylcyclopropanols has been shown to produce cyclobutanones with high enantioselectivities. nih.gov While a direct metal-catalyzed route to this compound from a simple precursor is not explicitly detailed, the extensive research in asymmetric metal catalysis for the reduction of ketones to chiral alcohols provides a strong foundation for developing such a process. mdpi.com
Chiral Building Block Strategies in the Synthesis of this compound
The "chiral pool" approach utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of this compound, a suitable chiral precursor would be an enantiopure three-carbon building block, such as (R)-propylene oxide or (R)-2,3-propanediol.
The synthesis would involve the nucleophilic ring-opening of (R)-propylene oxide with butoxide or a Williamson ether synthesis between a protected (R)-2,3-propanediol and a butyl halide. This strategy is often straightforward and reliable for producing the desired enantiomer. nih.govresearchgate.netnih.gov The use of chiral building blocks is a common strategy in drug discovery and the synthesis of complex natural products. nih.govresearchgate.netnih.gov
Mechanistic Studies of Etherification Reactions for Stereoselective Control in this compound Production
The key C-O bond formation in the synthesis of this compound is an etherification reaction. Understanding the mechanism of this reaction is crucial for controlling the stereochemistry. In the context of a chiral building block strategy starting from (R)-propylene oxide, the etherification is a nucleophilic ring-opening reaction.
The reaction proceeds via an SN2 mechanism, where the butoxide nucleophile attacks the less substituted carbon of the epoxide ring. This attack occurs from the backside, leading to an inversion of configuration at that carbon. However, since the stereocenter in (R)-propylene oxide is at the C2 position, and the attack occurs at the C1 position, the stereochemistry at C2 is retained, resulting in the formation of this compound.
Controlling the regioselectivity of the ring-opening is paramount. While basic or neutral conditions favor attack at the less hindered carbon, acidic conditions can lead to a mixture of products due to the formation of a more stable carbocation-like intermediate at the more substituted carbon. Therefore, for stereospecific synthesis, reactions are typically carried out under basic conditions.
Synthesis of this compound from Renewable Resources and Bio-derived Precursors
The shift towards a bio-based economy has spurred research into the synthesis of chemicals from renewable feedstocks. kit.edunih.govresearchpublish.com 1,2-Propanediol (propylene glycol) is a key platform chemical that can be produced from renewable resources such as glycerol (B35011) (a byproduct of biodiesel production) or through the fermentation of sugars. mdpi.com
Racemic 1,2-propanediol can be used as a starting material, followed by one of the enantioselective methods described above to obtain the (R)-enantiomer of 1-butoxypropan-2-ol. Alternatively, microbial fermentation can directly produce enantiomerically pure (R)-1,2-propanediol, which can then be converted to this compound through a regioselective etherification of the primary hydroxyl group.
The synthesis of the butoxy group can also be derived from renewable resources. Bio-butanol can be produced through the ABE (acetone-butanol-ethanol) fermentation of biomass. By combining bio-derived (R)-1,2-propanediol with bio-butanol, a fully renewable synthesis of this compound can be achieved. This approach aligns with the principles of green chemistry by reducing reliance on fossil fuels and utilizing sustainable feedstocks. nih.govmdpi.com
Chemical Transformations and Derivatization Strategies of R 1 Butoxypropan 2 Ol
Reactivity Profiles of the Secondary Alcohol Functionality in (R)-1-Butoxypropan-2-ol
The secondary alcohol group is the most reactive site in the this compound molecule under many conditions. Its reactivity is comparable to other secondary alcohols, undergoing typical reactions such as oxidation, esterification, and conversion to alkyl halides. jackwestin.commsu.edu The order of reactivity for alcohols in many reactions, such as conversion to alkyl halides, is tertiary > secondary > primary. libretexts.org
Oxidation: Secondary alcohols are readily oxidized to form ketones. jackwestin.com In the case of this compound, oxidation of the secondary hydroxyl group yields the corresponding ketone, 1-butoxy-2-propanone. This transformation requires the carbon atom bearing the hydroxyl group to have an attached hydrogen, which is the case for primary and secondary alcohols but not tertiary ones. jackwestin.com Various oxidizing agents can be employed for this purpose, ranging from mild reagents that selectively convert the alcohol to a ketone, to stronger agents. youtube.com
Table 1: Common Oxidation Reactions of Secondary Alcohols
| Reagent/Reaction Name | Product | Notes |
|---|---|---|
| Potassium dichromate (K₂Cr₂O₇) / H₂SO₄ | Ketone | Strong oxidizing agent. jackwestin.com |
| Pyridinium chlorochromate (PCC) | Ketone | Milder reagent, often used to avoid over-oxidation. youtube.com |
Esterification: The hydroxyl group of this compound can react with carboxylic acids or their derivatives to form esters. The most common method is the Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium reaction, and often the alcohol is used in excess to drive the reaction toward the ester product. masterorganicchemistry.com Alternatively, more reactive acyl chlorides can be used, which react with the alcohol to form an ester and hydrogen chloride (HCl). youtube.com This reaction is generally not reversible. youtube.com
Conversion to Alkyl Halides: The hydroxyl group is a poor leaving group (OH⁻), but it can be protonated by a strong acid to form an oxonium ion, which has a much better leaving group (H₂O). libretexts.orgyoutube.com In the presence of hydrogen halides like HBr or HI, this compound can undergo nucleophilic substitution to yield (R)-1-butoxy-2-halopropane. With secondary alcohols, the reaction can proceed through either an Sₙ1 or Sₙ2 mechanism. msu.edulibretexts.orgyoutube.com Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are also effective for converting alcohols to alkyl chlorides and bromides, respectively, typically via an Sₙ2 mechanism which results in an inversion of stereochemistry. libretexts.org
Investigations into Ether Cleavage and Formation Reactions Involving this compound
The ether linkage in this compound is generally stable and unreactive towards many reagents, which is why ethers are common solvents in organic reactions. msu.edumasterorganicchemistry.com However, this C-O bond can be broken under harsh conditions, typically involving strong acids. masterorganicchemistry.comwikipedia.org
Ether Cleavage: The cleavage of ethers with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is a standard reaction. masterorganicchemistry.comlibretexts.org The reaction is initiated by the protonation of the ether oxygen, which makes it a good leaving group. masterorganicchemistry.comwikipedia.org A halide ion then acts as a nucleophile, attacking one of the adjacent carbon atoms. In an unsymmetrical ether like this compound, the cleavage can follow either an Sₙ1 or Sₙ2 pathway. wikipedia.org
Sₙ2 Pathway: The halide nucleophile will attack the less sterically hindered carbon atom. libretexts.org For this compound, this would involve an attack on the primary carbon of the butoxy group, leading to the formation of 1-bromobutane (B133212) and propan-1,2-diol.
Sₙ1 Pathway: If one of the alkyl groups can form a stable carbocation (e.g., tertiary or benzylic), the reaction may proceed via an Sₙ1 mechanism. masterorganicchemistry.com This is less likely for this compound, as it involves primary and secondary carbons.
If an excess of the hydrogen halide is used, any alcohol products formed can be further converted into alkyl halides. libretexts.org
Ether Formation: The formation of the ether bond in this compound can be envisioned through reactions like the Williamson ether synthesis. This would involve reacting the sodium salt of an alcohol (an alkoxide) with an alkyl halide. For example, sodium butoxide could be reacted with (R)-1-chloropropan-2-ol, or sodium (R)-propan-2-oxide-1-olate could be reacted with 1-bromobutane.
Derivatization Strategies of this compound for Enhanced Spectroscopic and Chromatographic Analysis
Chemical derivatization is a technique used to modify an analyte to improve its detection and separation in chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). greyhoundchrom.comresearchgate.net For a compound like this compound, which lacks a strong chromophore for UV detection in HPLC, derivatization is particularly useful. nih.gov
The primary target for derivatization is the hydroxyl group. nih.gov Common strategies include:
Acylation/Esterification: Reacting the alcohol with a reagent containing a chromophore or fluorophore. For instance, reacting it with an acyl chloride or anhydride (B1165640) can introduce a group that strongly absorbs UV light or fluoresces, significantly enhancing detection sensitivity in HPLC. nih.gov
Silylation: This is a common technique for GC analysis. The active hydrogen of the hydroxyl group is replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the compound, leading to better peak shape and separation in GC. researchgate.net
Isocyanate Derivatization: Reagents like p-toluenesulfonyl isocyanate can react with the hydroxyl group to form carbamates. These derivatives can improve ionization for mass spectrometry (MS) detection. nih.gov
Chiral Derivatization: To analyze the enantiomeric purity of 1-butoxypropan-2-ol or to separate its enantiomers using a non-chiral column, a chiral derivatizing agent (CDA) can be used. The reaction of the (R)-alcohol with a pure enantiomer of a CDA creates a pair of diastereomers, which have different physical properties and can be separated by standard chromatography techniques. researchgate.net An example of a CDA is Mosher's acid chloride.
Table 2: Derivatization Strategies for Alcohols
| Method | Reagent Type | Purpose | Analytical Technique |
|---|---|---|---|
| Silylation | Silylating agents (e.g., BSTFA) | Increase volatility, improve peak shape | Gas Chromatography (GC) |
| Esterification | Acyl chlorides, anhydrides | Introduce chromophore/fluorophore | HPLC-UV, HPLC-Fluorescence |
| Carbamate Formation | Isocyanates (e.g., PTSI) | Enhance ionization | Liquid Chromatography-Mass Spectrometry (LC-MS) |
This compound as a Versatile Chiral Building Block in Complex Organic Synthesis
Chiral building blocks are essential components in modern organic synthesis, particularly for pharmaceuticals and natural products, where specific stereoisomers are often responsible for the desired biological activity. nbinno.com this compound, possessing a defined stereocenter, serves as a valuable chiral synthon.
The utility of a chiral building block lies in its ability to introduce a specific stereochemistry into a larger, more complex molecule. nbinno.comportico.org The (R)-configuration at the C2 position of 1-butoxypropan-2-ol can be carried through a synthetic sequence. The hydroxyl group can be used as a nucleophile or can be converted into other functional groups (e.g., halides, tosylates) to become an electrophilic center, all while preserving the original stereochemistry. jackwestin.com
For example, the alcohol can be converted into a tosylate, which is an excellent leaving group. This allows for subsequent Sₙ2 reactions with various nucleophiles, which would proceed with an inversion of configuration, leading to a product with an (S)-configuration at that center. This control over stereochemistry is a cornerstone of modern asymmetric synthesis. libretexts.org The use of such building blocks is a powerful strategy for the efficient and stereocontrolled synthesis of complex target molecules. portico.orgsigmaaldrich.com
Sophisticated Analytical and Characterization Techniques for R 1 Butoxypropan 2 Ol
Advanced Chromatographic Separations for Enantiomeric Purity Assessment of (R)-1-Butoxypropan-2-ol
The assessment of enantiomeric purity is critical for chiral compounds like this compound. Advanced chromatographic techniques are the primary methods for separating and quantifying individual enantiomers.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for this compound
Chiral Gas Chromatography (GC) is a powerful technique for separating the enantiomers of volatile compounds. gcms.cz The separation is achieved by using a chiral stationary phase (CSP) within the GC column. These CSPs are typically based on derivatized cyclodextrins, which create a chiral environment where the (R) and (S) enantiomers of 1-Butoxypropan-2-ol form transient, diastereomeric complexes with differing stabilities. gcms.czopenochem.org This difference in interaction leads to different retention times, allowing for their separation.
Mass Spectrometry (MS) is used as the detector, providing not only quantification but also structural confirmation based on the mass spectrum of the analyte. nih.gov The electron ionization (EI) mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification. For method development, parameters such as the type of chiral column, temperature program, carrier gas flow rate, and MS settings are optimized to achieve baseline separation of the enantiomers.
Table 1: Illustrative Chiral GC-MS Method Parameters for Enantiomeric Purity Analysis
| Parameter | Condition | Purpose |
| GC Column | Cyclodextrin-based Chiral Capillary Column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) | Provides the chiral environment necessary to separate the (R) and (S) enantiomers. |
| Carrier Gas | Helium | Transports the sample through the column. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the sample. |
| Oven Program | Start at 60°C, ramp at 5°C/min to 180°C | Optimizes the separation of enantiomers from each other and from matrix components. |
| MS Detector | Electron Ionization (EI) at 70 eV | Fragments the molecules for identification and quantification. |
| Scan Range | m/z 40-200 | Covers the expected mass fragments of the analyte. |
This method allows for the determination of enantiomeric excess (%ee), a critical measure of chiral purity. openochem.org
High-Performance Liquid Chromatography (HPLC) with Specialized Detection for this compound
High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for chiral separations, particularly for less volatile or thermally sensitive compounds. csfarmacie.cz The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP). nih.gov These phases are available with a wide variety of chiral selectors, including polysaccharide derivatives (e.g., cellulose (B213188) or amylose), which can separate a broad range of racemic mixtures. sigmaaldrich.com
The principle relies on the differential interaction of the enantiomers with the immobilized chiral selector, leading to separation. chiralpedia.com Method development involves screening various CSPs and optimizing the mobile phase composition (a mixture of solvents like hexane (B92381) and an alcohol) to achieve the best resolution.
Specialized detectors enhance the analysis:
UV Detector: A standard detector used if the analyte possesses a chromophore. For compounds like 1-Butoxypropan-2-ol which lack a strong chromophore, derivatization with a UV-active agent may be necessary.
Mass Spectrometry (LC-MS): Offers high sensitivity and selectivity, providing molecular weight and structural information, making it a powerful tool for identification and quantification. sigmaaldrich.com
Charged Aerosol Detection (CAD): A universal detector that can quantify any non-volatile or semi-volatile analyte, independent of its optical properties. lcms.cz
Table 2: Common Chiral Stationary Phases (CSPs) for HPLC
| CSP Type | Chiral Selector | Typical Mobile Phase |
| Polysaccharide-based | Cellulose or Amylose derivatives | Normal Phase (Hexane/Alcohol) or Reversed Phase (Acetonitrile/Water) |
| Pirkle-type | π-acidic or π-basic moieties | Normal Phase (Hexane/Alcohol) |
| Macrocyclic Glycopeptide | Antibiotics (e.g., Teicoplanin) | Reversed Phase, Polar Organic |
Comprehensive Spectroscopic Analysis for Structural Elucidation and Purity Determination of this compound
Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. magritek.com Techniques such as ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
For stereochemical assignment, standard NMR can distinguish between diastereomers, but not enantiomers. To determine the absolute configuration or enantiomeric purity of this compound, specific NMR techniques are employed:
Chiral Derivatizing Agents (CDAs): The alcohol is reacted with an enantiomerically pure CDA (e.g., Mosher's acid) to form two diastereomeric esters. utoronto.ca These diastereomers have distinct chemical shifts in the NMR spectrum, and the relative integration of their signals can be used to determine the enantiomeric excess.
Two-Dimensional (2D) NMR: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the relative stereochemistry by measuring through-space interactions between protons. wordpress.comlongdom.orgrsc.org By analyzing the correlation peaks, the spatial arrangement of atoms can be deduced. nih.gov
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| CH₃-CH(OH) | ~1.15 (doublet) | ~18.5 |
| CH(OH) | ~3.8-4.0 (multiplet) | ~66.5 |
| -O-CH₂-CH(OH) | ~3.2-3.4 (multiplet) | ~76.0 |
| -O-CH₂-CH₂- | ~3.45 (triplet) | ~70.5 |
| -CH₂-CH₂-CH₃ | ~1.55 (multiplet) | ~31.8 |
| -CH₂-CH₂-CH₃ | ~1.38 (multiplet) | ~19.3 |
| -CH₂-CH₃ | ~0.92 (triplet) | ~13.9 |
Infrared (IR) and Mass Spectrometry (MS) Applications in Complex Mixtures Containing this compound
IR and MS are routinely used for the identification and purity assessment of compounds, especially within complex mixtures.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. docbrown.info The spectrum of this compound will exhibit characteristic absorption bands corresponding to its alcohol and ether functionalities. chemicalbook.comnih.gov
Table 4: Key IR Absorption Bands for 1-Butoxypropan-2-ol
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3600-3200 (broad) | O-H (Alcohol) | Stretching |
| 2960-2850 | C-H (Alkyl) | Stretching |
| 1150-1050 | C-O (Ether & Alcohol) | Stretching |
Mass Spectrometry (MS): In the context of complex mixtures, MS (often coupled with GC) is used to identify components based on their mass-to-charge ratio (m/z) and fragmentation patterns. chemicalbook.com The electron ionization mass spectrum of 1-Butoxypropan-2-ol shows a molecular ion peak and several characteristic fragment ions that aid in its unambiguous identification. nist.govnist.gov
Table 5: Major Mass Spectral Fragments of 1-Butoxypropan-2-ol
| m/z | Proposed Fragment | Significance |
| 132 | [C₇H₁₆O₂]⁺ | Molecular Ion (M⁺) |
| 87 | [M - C₂H₅O]⁺ | Loss of an ethoxy radical |
| 57 | [C₄H₉]⁺ | Butyl cation |
| 45 | [C₂H₅O]⁺ | Characteristic fragment for secondary alcohols |
Method Validation and Quality Control in the Quantitative Analysis of this compound
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu It is a regulatory requirement that ensures the reliability and accuracy of analytical data. demarcheiso17025.com For the quantitative analysis of this compound, the following parameters are evaluated.
Table 6: Key Parameters for Analytical Method Validation
| Parameter | Description | Typical Acceptance Criteria |
| Accuracy | The closeness of test results to the true value. Assessed using certified reference materials or by recovery studies on spiked samples. europa.eu | Recovery typically within 98-102%. |
| Precision | The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. demarcheiso17025.com | Relative Standard Deviation (RSD) should be ≤ 2%. |
| Repeatability | Precision under the same operating conditions over a short interval. | Assessed by multiple analyses by one analyst on one instrument. |
| Intermediate Precision | Within-laboratory variations (e.g., different days, analysts, equipment). demarcheiso17025.com | Assessed by comparing results under varied internal conditions. |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The analytical signal for the analyte should be free from interference from placebo, impurities, or degradation products. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. demarcheiso17025.com | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. europa.eu | Typically 80% to 120% of the target concentration for an assay. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. europa.eu | Results should remain within acceptable precision and accuracy limits when parameters (e.g., pH, temperature, mobile phase composition) are slightly varied. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu | The signal-to-noise ratio is typically ≥ 10. |
Quality Control (QC): QC involves the routine use of procedures to monitor the performance of an analytical method. This includes analyzing QC samples with known concentrations alongside unknown samples, daily calibration of instruments, and regular system suitability tests to ensure the chromatographic system is performing adequately before sample analysis. cdc.gov
Emerging Analytical Approaches for In Situ Monitoring of this compound
The in-situ monitoring of the synthesis of this compound, which is often produced through the enantioselective ring-opening of propylene (B89431) oxide with n-butanol, can leverage several advanced analytical techniques. These methods provide real-time insights into reaction kinetics, the concentration of reactants and products, and the formation of any intermediates or byproducts.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy:
In-situ FTIR spectroscopy, particularly with the use of Attenuated Total Reflectance (ATR) probes like ReactIR, is a powerful tool for monitoring the progress of chemical reactions in real-time. For the synthesis of this compound, this technique can be employed to track the consumption of the epoxide reactant and the formation of the desired alcohol product.
The key to this monitoring is the identification of characteristic infrared absorption bands for the molecules of interest. The epoxide ring of propylene oxide exhibits a distinct C-O stretching vibration, typically observed around 823-827 cm⁻¹. As the reaction proceeds and the epoxide ring is opened to form this compound, the intensity of this peak will decrease. Concurrently, the formation of the hydroxyl (-OH) group in the product will lead to the appearance and increase in intensity of a broad absorption band in the region of 3200-3600 cm⁻¹. By continuously monitoring the changes in the absorbance of these specific vibrational bands, a real-time concentration profile of the reactants and products can be generated. This data is invaluable for determining reaction kinetics, identifying the reaction endpoint, and ensuring complete conversion.
A study on the synthesis of a bio-polyol from an epoxidized methyl oleate (B1233923) derivative demonstrated the utility of in-situ FTIR in monitoring the epoxide ring-opening reaction. The disappearance of the epoxide peak at 827 cm⁻¹ was used to follow the reaction progress and optimize reaction parameters. Similarly, research on the curing of epoxy resins has utilized in-situ FTIR to quantify the conversion of epoxy groups by monitoring the peak at approximately 823 cm⁻¹. While not specific to the chiral synthesis of this compound, these examples highlight the applicability and power of the technique for monitoring the fundamental chemical transformation involved in its production.
| Reaction Time (minutes) | Epoxide Concentration (Normalized) | Alcohol Product Concentration (Normalized) |
|---|---|---|
| 0 | 1.00 | 0.00 |
| 15 | 0.78 | 0.22 |
| 30 | 0.59 | 0.41 |
| 60 | 0.32 | 0.68 |
| 90 | 0.15 | 0.85 |
| 120 | 0.05 | 0.95 |
| 150 | <0.01 | >0.99 |
Online High-Performance Liquid Chromatography (HPLC):
For reactions where the primary goal is to monitor the enantiomeric purity of the product in real-time, online HPLC is an invaluable tool. In the context of this compound synthesis, an automated system can be configured to periodically draw a small sample from the reactor, quench the reaction, and inject it into an HPLC system equipped with a chiral stationary phase.
This setup allows for the separation and quantification of the (R) and (S) enantiomers of 1-Butoxypropan-2-ol as the reaction progresses. The data obtained provides a direct measure of the enantiomeric excess (ee) of the product, which is a critical quality attribute for chiral molecules. This real-time feedback on enantioselectivity can be used to fine-tune reaction parameters such as temperature, pressure, catalyst loading, and reactant addition rates to maximize the yield of the desired (R)-enantiomer.
Modern online HPLC systems can be fully automated, providing unattended analysis and rapid feedback. This enables a more dynamic and responsive approach to process control, moving beyond the limitations of traditional end-point analysis.
Other Emerging Techniques:
Raman Spectroscopy: Similar to FTIR, in-situ Raman spectroscopy can be used to monitor the vibrational modes of molecules. It can be particularly advantageous for reactions in aqueous media, where water's strong IR absorption can be problematic for FTIR. Raman could potentially be used to monitor the disappearance of the epoxide ring and the formation of the C-O and O-H bonds in this compound.
Process Mass Spectrometry: For reactions in the gas phase or with volatile components, process mass spectrometry can provide rapid, real-time analysis of the composition of the reaction mixture.
The integration of these in-situ analytical techniques into the synthesis of this compound represents a significant advancement in process understanding and control. By providing continuous, real-time data on critical reaction parameters, these emerging approaches pave the way for more efficient, consistent, and high-quality manufacturing of this important chiral compound.
Computational Chemistry and Molecular Modeling of R 1 Butoxypropan 2 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of (R)-1-Butoxypropan-2-ol
Quantum chemical calculations, which are based on solving the Schrödinger equation, provide fundamental information about the electronic structure of a molecule. ornl.govnorthwestern.edu These calculations are not merely theoretical exercises; they offer the potential to complement experimental findings and explore new chemical phenomena. wavefun.com For this compound, methods like Density Functional Theory (DFT) can be employed to determine its equilibrium geometry and the distribution of electrons within the molecule. nih.gov
The electronic structure is key to predicting chemical reactivity. nih.gov By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can identify regions of a molecule that are likely to act as an electron donor or acceptor, respectively. For this compound, the oxygen atoms of the hydroxyl and ether groups are expected to be electron-rich, making them potential sites for electrophilic attack. Conversely, the hydrogen of the hydroxyl group is a likely site for nucleophilic attack.
Electrostatic potential maps can visually represent these reactive sites, showing areas of negative potential (electron-rich, red) and positive potential (electron-poor, blue). This information is crucial for predicting how the molecule will interact with other reagents. The ability to estimate reaction pathways and transition state energies has led to the increasing use of these calculations in predicting unknown reactions and guiding synthetic methodology development. nih.gov
| Calculated Property | Predicted Significance for this compound |
| HOMO Energy | Indicates the energy of the outermost electrons; higher values suggest greater ease of donating electrons (nucleophilicity), likely centered on the oxygen atoms. |
| LUMO Energy | Indicates the energy of the lowest-energy unoccupied orbital; lower values suggest a greater ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which relates to the molecule's kinetic stability and electronic excitability. A larger gap implies higher stability. |
| Dipole Moment | Quantifies the overall polarity of the molecule, arising from the electronegative oxygen atoms. This influences solubility and intermolecular interactions. |
| Electrostatic Potential | Maps regions of positive and negative charge, visually identifying likely sites for nucleophilic and electrophilic attack. The hydroxyl hydrogen would be a site of positive potential, while the oxygen atoms would be sites of negative potential. |
This table presents theoretical data that would be generated from quantum chemical calculations.
Molecular Dynamics Simulations of Intermolecular Interactions Involving this compound
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. dovepress.comnih.gov These simulations allow researchers to observe how molecules interact with each other in a virtual environment, providing insights into the collective behavior that determines macroscopic properties. For this compound, a key focus of MD simulations is the study of intermolecular hydrogen bonding. mtak.hu
As an ether alcohol, this compound can participate in hydrogen bonding in multiple ways. The hydroxyl group can act as both a hydrogen bond donor (via its hydrogen atom) and a hydrogen bond acceptor (via its oxygen atom). The ether oxygen can also act as a hydrogen bond acceptor. MD simulations can elucidate the competition and interplay between these different types of hydrogen bonds. mdpi.com Studies on similar ether alcohols have shown that intermolecular hydrogen bonding is stronger between two hydroxyl groups (OH-OH) than between a hydroxyl group and an ether oxygen (OH-OE). mdpi.com
Simulations can also distinguish between intermolecular hydrogen bonding (between different molecules) and intramolecular hydrogen bonding (within the same molecule). The latter can occur if the butoxy chain folds back to allow the ether oxygen to interact with the hydroxyl hydrogen. MD simulations of related molecules suggest that intramolecular hydrogen bonding is significant for ether alcohols where the ether and hydroxyl groups are separated by three or four carbon atoms. mdpi.com These interactions are dynamic and can be influenced by factors such as temperature. mdpi.comnih.gov The results of these simulations can be analyzed using tools like the Radial Distribution Function (RDF), which describes how the density of surrounding particles varies as a function of distance from a reference particle, providing clear evidence of bonding interactions. mdpi.com
| Interaction Type | Description | Predicted Importance for this compound |
| Intermolecular OH-OH Hydrogen Bond | A hydrogen bond formed between the hydroxyl groups of two separate molecules. | Strong and significant, contributing to the liquid structure and properties like viscosity and boiling point. mdpi.com |
| Intermolecular OH-OE Hydrogen Bond | A hydrogen bond formed between the hydroxyl group of one molecule and the ether oxygen of another. | Present but generally weaker than OH-OH bonds. mdpi.com |
| Intramolecular OH-OE Hydrogen Bond | A hydrogen bond formed between the hydroxyl group and the ether oxygen within the same molecule. | Potentially present, depending on the conformational flexibility of the butoxy chain. |
| Van der Waals Forces | Weak, non-specific attractions and repulsions between molecules. | Important for the overall cohesion of the liquid, particularly involving the nonpolar butyl and propyl chains. |
This table summarizes the primary intermolecular forces involving this compound that can be studied using molecular dynamics.
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior of this compound
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to predict the properties of molecules based on their chemical structure. researchgate.net These regression or classification models are used across the chemical sciences to correlate a molecule's structural or physicochemical features (known as descriptors) with a specific property or activity. researchgate.netresearchgate.net
For this compound and other propylene (B89431) glycol ethers, QSPR models can be developed to predict a wide range of properties, including boiling point, vapor pressure, viscosity, and water solubility. chemeo.com The process involves calculating a set of molecular descriptors for a series of related compounds with known experimental properties. These descriptors can be constitutional (e.g., molecular weight, atom counts), topological (describing atomic connectivity), or quantum-chemical (e.g., dipole moment, orbital energies). nih.gov
Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical equation linking the descriptors to the property of interest. researchgate.net For example, a study on polypropylene (B1209903) glycol alkyl ethers demonstrated linear correlations between properties like the concentration to reach minimum bubble velocity (a measure of surfactant effectiveness) and structural descriptors such as the length of the alkyl chain (n) and the number of propylene oxide groups (m). researchgate.net Such models, once validated, can be used to predict the properties of new or untested compounds like this compound, reducing the need for extensive experimentation. researchgate.net
| Molecular Descriptor Type | Examples | Properties Predicted for Propylene Glycol Ethers |
| Constitutional | Molecular Weight, Number of Carbon Atoms, Number of Oxygen Atoms | Boiling Point, Density, Molar Volume |
| Topological | Connectivity Indices, Wiener Index | Viscosity, Surface Tension |
| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies, Electrostatic Potential Parameters | Octanol-Water Partition Coefficient (logP), Henry's Law Constant nih.gov |
| Structural | Alkyl Chain Length (n), Number of Propylene Oxide Units (m) | Critical Coalescence Concentration (CCC), Concentration for Minimum Bubble Velocity (CMV) researchgate.net |
This table illustrates the types of molecular descriptors used in QSPR models and the properties they can help predict for the class of compounds to which this compound belongs.
Theoretical Predictions of Reaction Pathways and Intermediates in Transformations of this compound
Beyond predicting static properties, computational chemistry can be used to explore the dynamic processes of chemical reactions. csmres.co.ukdaneshyari.com Theoretical methods allow for the mapping of potential energy surfaces to identify the most likely pathways a reaction will follow, including the structures of transition states and intermediates. nih.gov This predictive capability is a key factor in the efficient discovery and development of new chemical syntheses. csmres.co.uk
For this compound, computational methods can be used to investigate various potential transformations, such as oxidation, dehydration, or ether cleavage. By calculating the activation energies for different competing pathways, researchers can predict which products are most likely to form under specific conditions. For example, the oxidation of the secondary alcohol group to a ketone would proceed through a specific transition state, the energy of which can be calculated. This can be compared with the energy required for alternative reactions.
Computational tools can also predict the fate of molecules in biological systems. For instance, metabolic pathway prediction for a related compound, 1-tert-butoxypropan-2-ol, suggests that a principal pathway involves biotransformation via reductases, followed by cytochrome P450 epoxidation. who.int Similar theoretical studies could be applied to this compound to predict its likely metabolites. This in silico approach to exploring reaction mechanisms can guide experimental work, saving significant time and resources by focusing on the most promising synthetic routes or predicting potential degradation products. nih.govresearchgate.net
| Hypothetical Transformation | Reactant | Key Intermediate / Transition State (TS) | Product | Computational Insight |
| Oxidation | This compound | Transition state involving an oxidizing agent abstracting the hydroxyl hydrogen and the adjacent C-H hydrogen. | 1-Butoxypropan-2-one | Calculation of the activation energy barrier to determine reaction feasibility compared to other pathways. |
| Dehydration | This compound | A protonated alcohol intermediate, followed by a transition state for water loss, leading to a carbocation. | 1-Butoxyprop-1-ene or 1-Butoxyprop-2-ene | Determination of the relative stability of possible carbocation intermediates to predict the major alkene product (Zaitsev vs. Hofmann elimination). |
| Ether Cleavage | This compound | A protonated ether intermediate (oxonium ion). | Butan-1-ol and Propan-2-ol | Comparison of the activation energies for cleavage on either side of the ether oxygen to predict the product distribution. |
This table provides hypothetical examples of how theoretical calculations can be used to predict pathways and outcomes for reactions involving this compound.
Environmental Distribution and Mechanistic Degradation Pathways of R 1 Butoxypropan 2 Ol
Atmospheric Photochemical Degradation Mechanisms and Kinetics of (R)-1-Butoxypropan-2-ol
Once released into the atmosphere, this compound exists predominantly in the vapor phase and its primary degradation pathway is through reaction with photochemically produced hydroxyl radicals (•OH). nih.govnih.gov This reaction is a key determinant of the compound's atmospheric lifetime.
The reaction is initiated by the abstraction of a hydrogen atom from the this compound molecule by a hydroxyl radical. This process leads to the formation of a carbon-centered radical, which then participates in a series of rapid reactions with molecular oxygen, leading to the formation of various degradation products. For related glycol ethers, these products can include hydroxyesters, hydroxyacids, hydroxycarbonyls, and formaldehyde.
The rate of this degradation process is described by a second-order rate constant. For 1-butoxy-2-propanol (B1222761), this has been estimated, providing a basis for calculating its atmospheric half-life. The estimated atmospheric half-life for 1-tert-butoxypropan-2-ol, a structurally similar compound, is approximately 23 hours, indicating a relatively short persistence in the atmosphere. nih.gov Propylene (B89431) glycol ethers (PGEs) in general have been found to have atmospheric half-lives ranging from 5.5 to 34.4 hours. nih.govresearchgate.net
| Parameter | Value | Reference |
| Atmospheric Half-life | 5.5 - 34.4 hours (for PGEs) | nih.govresearchgate.net |
Transport and Fate Modeling of this compound in Aquatic and Terrestrial Environments
The transport and eventual fate of this compound in aquatic and terrestrial ecosystems are largely dictated by its physical and chemical properties. researchgate.net Propylene glycol ethers are generally characterized by low to moderate volatility, high aqueous solubilities, and low octanol-water partition coefficients (Kow). nih.gov These properties suggest they are unlikely to accumulate in aquatic food chains. nih.gov
Models used to predict environmental fate, such as the Level III fugacity-based multimedia environmental model, utilize these properties to simulate distribution across different environmental compartments like air, water, soil, and sediment. nih.gov For instance, the estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) for the related compound 1-tert-butoxypropan-2-ol is low, suggesting very high mobility in soil. nih.gov Consequently, it is not expected to significantly adsorb to suspended solids and sediment in water. nih.gov
Volatilization from water and moist soil surfaces can be an important transport process. nih.gov For 1-tert-butoxypropan-2-ol, the estimated volatilization half-lives from a model river and lake are 6 and 69 days, respectively. nih.gov Furthermore, the low estimated bioconcentration factor (BCF) of 0.8 reinforces the low potential for this compound to accumulate in aquatic organisms. nih.gov
| Property | Value (for related compounds) | Implication for this compound | Reference |
| Octanol-Water Partition Coefficient (log Kow) | 0.87 (estimated) | Low potential for bioaccumulation | nih.gov |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 5 (estimated) | Very high mobility in soil | nih.gov |
| Henry's Law Constant | 4.73 × 10⁻⁶ atm∙m³/mole (estimated) | Volatilization from water/moist soil is an important fate process | nih.gov |
| Bioconcentration Factor (BCF) | 0.8 (estimated) | Low potential for bioaccumulation in aquatic organisms | nih.gov |
Microbial Biodegradation Pathways and Enzyme Characterization Relevant to this compound
Biodegradation is a significant process influencing the persistence of propylene glycol ethers in the environment. nih.govcdc.gov For PGEs in general, significant aerobic biodegradation has been observed, with biodegradation half-lives typically in the range of 5 to 25 days. nih.gov
The aerobic metabolism of polyethers, including propylene glycol ethers, is generally understood to proceed through the oxidation of terminal alcohol groups, followed by the cleavage of the ether bond. nih.gov This process is catalyzed by a series of enzymes. The initial oxidation of the alcohol group to an aldehyde and then to a carboxylic acid is carried out by alcohol dehydrogenases and aldehyde dehydrogenases, respectively. nih.gov The subsequent and critical step of cleaving the ether linkage is performed by ether-cleaving enzymes. nih.gov For polyethylene (B3416737) glycol (PEG), a related polyether, an enzyme identified as diglycolic acid dehydrogenase has been purified and shown to be involved in this cleavage. nih.gov
Studies on the anaerobic degradation of PEGs have identified enzymes such as diol dehydratase and PEG acetaldehyde (B116499) lyase, which cleave the ether bond to produce acetaldehyde. d-nb.infonih.gov While specific studies on this compound are limited, research on the structurally similar 2-butoxyethanol (B58217) has shown that some bacterial strains can degrade it. nih.gov However, it has also been noted that tertiary and ether structures can be resistant to biodegradation, and some studies on 2-tertiary butoxy ethanol (B145695) showed it was not readily biodegradable. nih.gov This suggests that the biodegradability of this compound may be dependent on the specific microbial communities present and the environmental conditions.
Advanced Applications and Future Research Directions of R 1 Butoxypropan 2 Ol in Materials Science and Chemical Engineering
Role as a Chiral Solvent and Coalescing Agent in Specialized Formulations
The dual functionality of (R)-1-Butoxypropan-2-ol as both a solvent and a film-forming aid makes it a valuable component in sophisticated chemical formulations. Its specific stereochemistry opens avenues for its use in chirality-driven applications.
While the racemic mixture, 1-Butoxypropan-2-ol, is well-established as an effective solvent and coupling agent, the specific application of the (R)-enantiomer as a chiral solvent in asymmetric synthesis is an emerging area of research. Chiral solvents can influence the stereochemical outcome of a reaction, and the presence of the chiral center in this compound makes it a candidate for creating chiral environments in chemical transformations.
More established is its role as a coalescing agent, particularly in waterborne paints and coatings. alliancechemical.com In latex-based formulations, polymer particles are dispersed in water. For these particles to form a continuous, durable film upon drying, they must fuse together in a process called coalescence. specialchem.com this compound acts as a temporary plasticizer, softening the polymer particles and reducing the minimum film formation temperature (MFFT). specialchem.comcoatingsworld.com This ensures that a coherent film forms even at ambient temperatures. Its moderate evaporation rate and partial water solubility are key to its high efficiency in this role. specialchem.com
| Property | Value | Significance in Formulations |
|---|---|---|
| Boiling Point | 171 °C scent.vn | Ensures it remains in the film long enough to facilitate coalescence but eventually evaporates. |
| Vapor Pressure | ~1.4 mmHg nih.gov | Contributes to a moderate evaporation rate, crucial for controlled film drying. |
| Water Solubility | 6 g/100 mL (moderate) scent.vn | Allows for effective partitioning between the aqueous and polymer phases in latex systems. specialchem.com |
| Flash Point | 63 °C | Indicates moderate flammability, influencing handling and storage protocols. |
Integration of this compound into Sustainable Chemical Processes and Green Chemistry Initiatives
In the drive towards more environmentally benign chemical processes, this compound presents several advantages. A key aspect of green chemistry is the replacement of hazardous substances with safer alternatives. Propylene (B89431) glycol ethers (PGEs), including butoxypropanol, are widely regarded as greener substitutes for ethylene (B1197577) glycol ethers (EGEs), which have faced scrutiny due to toxicity concerns. boxa-solvents.comnbinno.com
The integration of this compound into sustainable frameworks is also dependent on its production route. The conventional synthesis involves reacting propylene oxide with butanol. Green chemistry principles encourage the use of renewable feedstocks. sigmaaldrich.com There is significant research into producing key precursors, like propylene glycol, from renewable resources such as glycerin, a byproduct of biodiesel production. acs.org A manufacturing process for this compound based on bio-derived butanol and propylene oxide would substantially enhance its sustainability profile.
| Green Chemistry Principle | Relevance to this compound |
|---|---|
| Designing Safer Chemicals | Serves as a lower-toxicity alternative to certain ethylene glycol ethers. boxa-solvents.comnbinno.com |
| Use of Renewable Feedstocks | Potential for synthesis from bio-based precursors like glycerin-derived propylene glycol and bio-butanol. acs.org |
| Waste Prevention | Efficient catalytic synthesis routes can maximize atom economy and minimize byproduct formation. |
| Design for Degradation | As a glycol ether, it is expected to be biodegradable, reducing environmental persistence. |
Application of this compound in Novel Materials Development, such as Corrosion Inhibition
A promising advanced application for this compound is in the field of materials protection, specifically as a corrosion inhibitor. Corrosion is an electrochemical process that causes significant degradation of metallic infrastructure. researchgate.net Organic corrosion inhibitors function by adsorbing onto the metal surface, forming a protective barrier that shields the metal from the corrosive environment. researchgate.net
The molecular structure of this compound is well-suited for this purpose. The oxygen atoms in the ether and hydroxyl groups possess lone pairs of electrons, which can coordinate with the vacant d-orbitals of metal atoms, such as iron in steel. biointerfaceresearch.com This interaction facilitates the formation of a stable, adsorbed film on the metal surface. This film can act as a physical barrier, blocking the active sites for corrosion and impeding the electrochemical reactions that lead to metal degradation. mdpi.comscielo.org.mx
Recent studies have begun to experimentally validate the efficacy of 1-butoxypropan-2-ol as a corrosion inhibitor for mild steel, particularly in aggressive environments like saline solutions. biointerfaceresearch.comscielo.org.mx The efficiency of inhibition typically increases with the concentration of the inhibitor, as greater surface coverage is achieved. mdpi.comscielo.org.mx This application represents a significant value-added use for the compound in industrial maintenance, infrastructure, and manufacturing.
Exploration of Novel Chemical Intermediate Functions and Derivatives of this compound
Beyond its direct applications, this compound is a valuable chiral building block for the synthesis of more complex molecules. thegoodscentscompany.com The presence of a reactive secondary hydroxyl group and a stable chiral center makes it an attractive starting material for creating a variety of enantiomerically pure compounds. portico.orgnih.gov
The secondary alcohol can undergo a range of chemical transformations, including:
Esterification: Reaction with carboxylic acids or acyl chlorides to produce chiral esters. These derivatives could find use as specialty coalescing agents, plasticizers, or fragrance components.
Etherification: Conversion of the alcohol to an alkoxide followed by reaction with an alkyl halide (Williamson ether synthesis) can yield more complex chiral ethers.
Oxidation: Oxidation of the secondary alcohol would produce a chiral ketone, (R)-1-butoxypropan-2-one, another versatile intermediate.
Urethane formation: Reaction with isocyanates produces chiral urethanes, which could be used as monomers for specialty polyurethanes or as derivatives in medicinal chemistry.
The ability to synthesize these derivatives while retaining the original chirality is of high importance in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its specific stereochemistry. nih.govresearchgate.net As the demand for enantiopure compounds grows, the role of this compound as a key chiral intermediate is expected to expand.
| Derivative Class | Reaction Type | Potential Application Area |
|---|---|---|
| Chiral Esters | Esterification | Specialty solvents, chiral coalescents, plasticizers |
| Chiral Ketones | Oxidation | Intermediate for fine chemical synthesis |
| Complex Chiral Ethers | Etherification | Building blocks for polymers and complex molecules |
| Chiral Urethanes | Reaction with Isocyanates | Monomers for polyurethanes, pharmaceutical intermediates |
Q & A
Q. What are the recommended safety protocols for handling (R)-1-Butoxypropan-2-ol in laboratory settings?
- Methodological Answer : Use EN 374-certified chemical-resistant gloves and safety goggles to prevent dermal/ocular exposure . In case of skin contact, wash thoroughly with soap and water; for eye exposure, irrigate with water for ≥10 minutes . Ensure adequate ventilation (e.g., fume hoods with ≥100 ft/min face velocity) to minimize inhalation risks . Store in sealed containers to prevent environmental contamination .
Q. How can researchers confirm the identity and enantiomeric purity of this compound?
- Methodological Answer : Combine chiral chromatography (e.g., GC or HPLC with chiral stationary phases) and spectroscopic techniques (NMR, FT-IR). For GC, reference retention indices from NIST databases (as in for structural analogs) . Enantiomeric excess can be quantified using polarimetry or circular dichroism (CD) spectroscopy. Confirm CAS registry (5131-66-8) and synonyms (e.g., propylene glycol monobutyl ether) via authoritative sources .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Methodological Answer : While explicit data are limited in the evidence, infer properties from analogs:
- Solubility : Test in water and organic solvents (e.g., ethanol, DMSO) via shake-flask method.
- Stability : Assess under varying pH/temperature using accelerated stability studies.
- Boiling Point : Estimate via computational tools (e.g., EPI Suite) or refer to safety sheets for handling guidelines .
Advanced Research Questions
Q. How can conflicting toxicological data for this compound be resolved?
- Methodological Answer : Discrepancies (e.g., ’s non-toxic classification vs. IARC’s evaluation of structural analogs in ) require systematic review:
- Dose-Response Analysis : Conduct in vivo studies at varying doses (acute vs. chronic exposure).
- Mechanistic Studies : Use cell-based assays (e.g., cytotoxicity, genotoxicity) to identify target organs.
- Meta-Analysis : Apply contradiction frameworks () to reconcile study designs, endpoints, and exposure contexts .
Q. What methodologies are optimal for synthesizing this compound with high enantioselectivity?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Ru-BINAP complexes) in etherification reactions.
- Enzymatic Resolution : Use lipases or esterases to hydrolyze racemic mixtures selectively.
- Process Optimization : Monitor reaction kinetics via inline FT-IR and adjust solvent polarity (e.g., THF vs. toluene) to enhance yield .
Q. How to assess the environmental persistence and degradation pathways of this compound?
- Methodological Answer :
- Biodegradation Studies : Use OECD 301/302 tests with activated sludge or soil microbiota.
- Photolysis : Expose to UV light and analyze degradation products via LC-MS.
- Computational Modeling : Predict half-life using EPI Suite or OPERA models, referencing environmental fate data for glycol ethers .
Q. What experimental strategies mitigate batch-to-batch variability in this compound-based formulations?
- Methodological Answer :
- Quality Control : Implement HPLC-UV for purity checks and Karl Fischer titration for moisture content.
- Stabilizers : Add antioxidants (e.g., BHT) if oxidative degradation is observed in stress testing.
- Standardized Protocols : Adopt ISO/IEC 17025 guidelines for synthesis and storage .
Data and Compliance
Q. How to align this compound research with REACH and IARC regulatory frameworks?
- Methodological Answer :
- Documentation : Maintain safety data sheets (SDS) per REACH Annex II .
- Carcinogenicity Screening : Follow IARC Monograph protocols (e.g., rodent bioassays, in vitro mutagenicity tests) for hazard classification .
Q. What open-data practices ensure reproducibility in this compound studies while protecting sensitive data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
